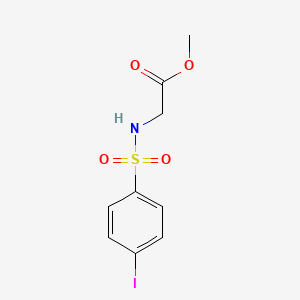![molecular formula C31H29N3O3 B11542821 N-[(1Z)-3-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11542821.png)
N-[(1Z)-3-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z)-3-{(2E)-2-[1-(naphtalène-2-yl)éthylidène]hydrazinyl}-3-oxo-1-(4-propoxyphényl)prop-1-én-2-yl]benzamide est un composé organique complexe avec une structure unique qui comprend un cycle naphtalène, un groupe hydrazinyl et une partie benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(1Z)-3-{(2E)-2-[1-(naphtalène-2-yl)éthylidène]hydrazinyl}-3-oxo-1-(4-propoxyphényl)prop-1-én-2-yl]benzamide implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Le processus peut commencer par la préparation de l'hydrazine éthylidène naphtalène-2-yl, suivie de l'introduction du groupe propoxyphényl et du couplage final avec la benzamide. Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[(1Z)-3-{(2E)-2-[1-(naphtalène-2-yl)éthylidène]hydrazinyl}-3-oxo-1-(4-propoxyphényl)prop-1-én-2-yl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de l'hydrazine.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les conditions de réaction telles que la température, la pression et le choix du solvant jouent un rôle important dans la détermination du résultat de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés du naphtalène, tandis que la réduction peut produire des composés à base d'hydrazine.
Applications de la recherche scientifique
N-[(1Z)-3-{(2E)-2-[1-(naphtalène-2-yl)éthylidène]hydrazinyl}-3-oxo-1-(4-propoxyphényl)prop-1-én-2-yl]benzamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as a biochemical probe.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel N-[(1Z)-3-{(2E)-2-[1-(naphtalène-2-yl)éthylidène]hydrazinyl}-3-oxo-1-(4-propoxyphényl)prop-1-én-2-yl]benzamide exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent inclure la liaison aux enzymes, aux récepteurs ou à d'autres protéines, conduisant à des changements dans les processus cellulaires et les voies biochimiques.
Applications De Recherche Scientifique
N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has been explored for its applications in:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé avec un groupe fonctionnel ester similaire.
Acétylacétone : Partage des similitudes structurelles avec la partie dicétone.
Acétoacétate de benzyle : Un autre ester avec une réactivité comparable.
Unicité
N-[(1Z)-3-{(2E)-2-[1-(naphtalène-2-yl)éthylidène]hydrazinyl}-3-oxo-1-(4-propoxyphényl)prop-1-én-2-yl]benzamide est unique en raison de sa combinaison de groupes fonctionnels et de sa complexité structurelle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C31H29N3O3 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
N-[(Z)-3-[(2E)-2-(1-naphthalen-2-ylethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C31H29N3O3/c1-3-19-37-28-17-13-23(14-18-28)20-29(32-30(35)25-10-5-4-6-11-25)31(36)34-33-22(2)26-16-15-24-9-7-8-12-27(24)21-26/h4-18,20-21H,3,19H2,1-2H3,(H,32,35)(H,34,36)/b29-20-,33-22+ |
Clé InChI |
CONTTYJYNALHKE-AIJKEUIWSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)\NC(=O)C4=CC=CC=C4 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11542766.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B11542768.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11542776.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11542789.png)
![3-amino-N-(pyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11542790.png)
![2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11542793.png)
![3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11542794.png)
![2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11542804.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11542808.png)

![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11542817.png)

